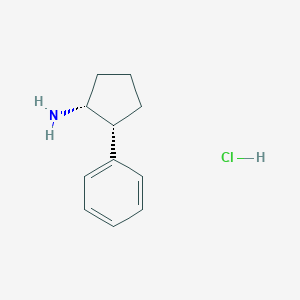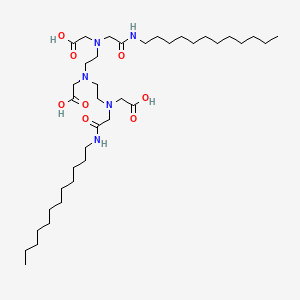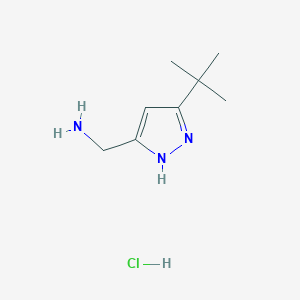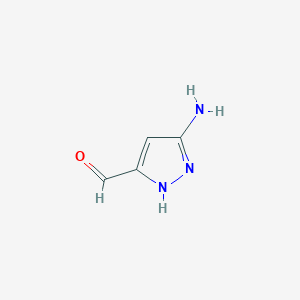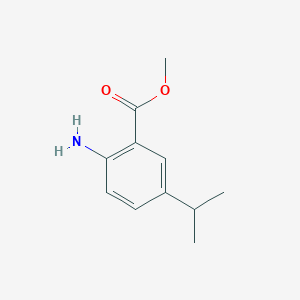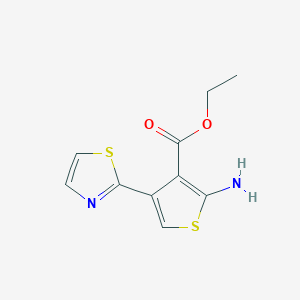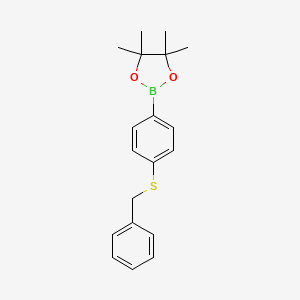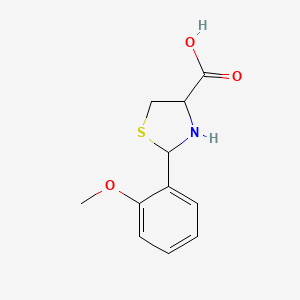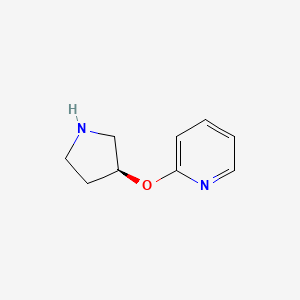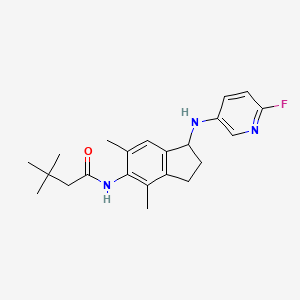![molecular formula C11H13FN2 B3204168 2-(3-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷 CAS No. 1029712-59-1](/img/structure/B3204168.png)
2-(3-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷
描述
Synthesis Analysis
Several synthetic routes have been explored to access DBH-F. Notably, organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones have been employed to afford DBH-F and related products in high yield and enantiomeric ratio (er) . This method allows controlled bridge-opening and provides access to natural product (NP) scaffolds containing the diazabicyclo[2.2.1]heptane motif.
Physical and Chemical Properties Analysis
科学研究应用
兽医学中的抗菌特性
McGuirk 等人(1992 年)的一项研究合成了一系列 6-氟-7-二氮杂双环烷基喹诺酮羧酸,包括 2-(3-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷,以评估其对兽医病原菌的抗菌活性。研究得出结论,这些化合物显示出有希望的抗菌特性,使其适用于兽医医疗应用 (McGuirk 等人,1992)。
神经元乙酰胆碱受体的配体
Murineddu 等人(2019 年)研究了合成一系列 3,6-二氮杂双环[3.1.1]庚烷,包括 2-(3-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷的衍生物,作为神经元烟碱受体 (nAChRs) 的配体。他们发现这些化合物对 nAChRs 表现出显着的亲和力和选择性,表明在神经学应用中具有潜力 (Murineddu 等人,2019)。
合成与晶体结构
Beinat 等人(2013 年)和 Britvin 等人(2017 年)专注于 2,5-二氮杂双环[2.2.1]庚烷衍生物的合成和结构分析。鉴于该化合物的结构复杂性和多功能性,这些研究提供了对化学性质和在药物研究中的潜在应用的见解 (Beinat 等人,2013);(Britvin 等人,2017)。
多巴胺再摄取抑制剂
Loriga 等人(2007 年)的一项研究合成了 2,5-二氮杂双环[2.2.1]庚烷的衍生物,并评估了它们抑制多巴胺再摄取的能力。该研究表明在与多巴胺失调相关的疾病中具有潜在的治疗应用 (Loriga 等人,2007)。
属性
IUPAC Name |
2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZBEQXRSLWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

